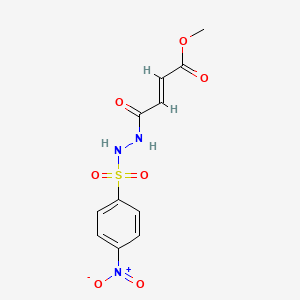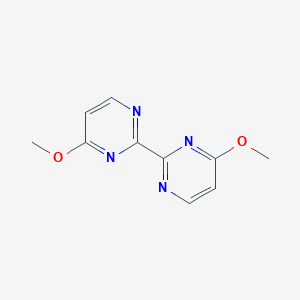![molecular formula C18H24N4O2 B14299952 (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine CAS No. 116869-52-4](/img/structure/B14299952.png)
(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine: is a synthetic organic compound characterized by the presence of a cyano group, an aniline moiety, a cyclooctyl group, and a glycine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine typically involves the following steps:
Formation of the Schiff Base: The reaction between 4-cyanoaniline and cyclooctylamine in the presence of a suitable aldehyde or ketone forms the Schiff base intermediate.
Condensation Reaction: The Schiff base intermediate is then reacted with glycine under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and glycine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound can serve as a standard or reagent in various analytical techniques.
Mecanismo De Acción
The mechanism of action of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The cyclooctyl group provides steric bulk, enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- (Z)-N-[(4-Cyanoanilino)(cyclohexylamino)methylidene]glycine
- (Z)-N-[(4-Cyanoanilino)(cyclopentylamino)methylidene]glycine
- (Z)-N-[(4-Cyanoanilino)(cyclododecylamino)methylidene]glycine
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclooctyl, cyclohexyl, cyclopentyl, cyclododecyl).
- Binding Affinity: The cyclooctyl group in (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine provides a unique steric environment, potentially leading to higher binding affinity and selectivity compared to its analogs.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 116869-52-4 | |
Fórmula molecular |
C18H24N4O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[[(4-cyanoanilino)-(cyclooctylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O2/c19-12-14-8-10-16(11-9-14)22-18(20-13-17(23)24)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H,23,24)(H2,20,21,22) |
Clave InChI |
UBLAFJGPMUZLCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/no-structure.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)




